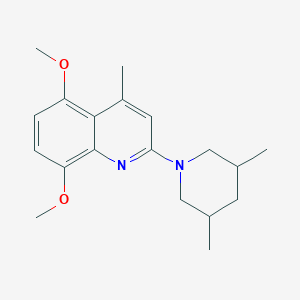
2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline, also known as DMQX, is a synthetic compound that has been extensively studied due to its potential therapeutic applications. DMQX belongs to the class of quinoline derivatives and is a potent antagonist of the glutamate receptor, specifically the N-methyl-D-aspartate (NMDA) receptor.
Aplicaciones Científicas De Investigación
2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline has been studied extensively in the field of neuroscience due to its ability to selectively block the NMDA receptor. The NMDA receptor is involved in many physiological processes, including learning and memory, synaptic plasticity, and neuronal development. 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline has been used in various research studies to investigate the role of the NMDA receptor in these processes.
Mecanismo De Acción
2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline acts as a non-competitive antagonist of the NMDA receptor, meaning that it binds to a different site on the receptor than the neurotransmitter glutamate. This binding prevents the ion channel of the receptor from opening, thereby blocking the influx of calcium ions into the cell. This mechanism of action is similar to that of other NMDA receptor antagonists, such as ketamine and phencyclidine (PCP).
Biochemical and Physiological Effects
The blockade of the NMDA receptor by 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline has been shown to have various biochemical and physiological effects. For example, 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline has been shown to impair learning and memory in animal models, indicating the importance of the NMDA receptor in these processes. Additionally, 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline has been shown to have neuroprotective effects in certain models of neurological damage, such as ischemia and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline in lab experiments is its selectivity for the NMDA receptor. This allows researchers to specifically investigate the role of this receptor in various physiological processes. However, one limitation of using 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline is its potency, which can make it difficult to control the concentration of the compound in experiments.
Direcciones Futuras
There are many potential future directions for research on 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline and its applications. One area of interest is the development of 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline analogs with improved pharmacological properties, such as increased potency or selectivity. Additionally, 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline could be used as a tool to investigate the role of the NMDA receptor in various disease states, such as Alzheimer's disease or schizophrenia. Finally, 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline could be investigated as a potential therapeutic agent for neurological disorders, such as traumatic brain injury or stroke.
Conclusion
In conclusion, 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline is a synthetic compound that has been extensively studied due to its potential therapeutic applications. 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline acts as a non-competitive antagonist of the NMDA receptor, selectively blocking the influx of calcium ions into the cell. 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline has been used in various research studies to investigate the role of the NMDA receptor in physiological processes, and has shown potential as a therapeutic agent for neurological disorders. Future research on 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline and its analogs could lead to the development of new treatments for these disorders.
Métodos De Síntesis
2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline is synthesized through a multi-step process, starting with the reaction of 4-methylquinoline with sodium methoxide to form the corresponding 4-methylquinoline methoxide. This intermediate is then reacted with 3,5-dimethylpiperidine in the presence of a palladium catalyst to form the desired 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline compound. The final product is purified through column chromatography to obtain a pure form of 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline.
Propiedades
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-5,8-dimethoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-12-8-13(2)11-21(10-12)17-9-14(3)18-15(22-4)6-7-16(23-5)19(18)20-17/h6-7,9,12-13H,8,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMAGEZQKGZFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC3=C(C=CC(=C3C(=C2)C)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylpiperidin-1-yl)-5,8-dimethoxy-4-methylquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4959839.png)
![methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B4959843.png)
![8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4959845.png)
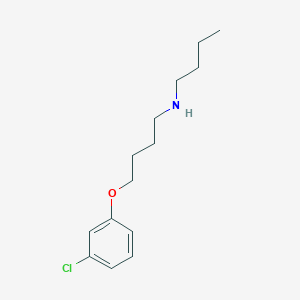
![ethyl {5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4959857.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[(diethylamino)sulfonyl]benzamide](/img/structure/B4959862.png)

![3-{2-[2-(methylthio)-1-buten-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}-1-propanesulfinate](/img/structure/B4959878.png)
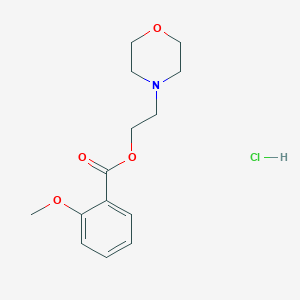
![methyl 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4959886.png)
![N-(4-methoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4959898.png)
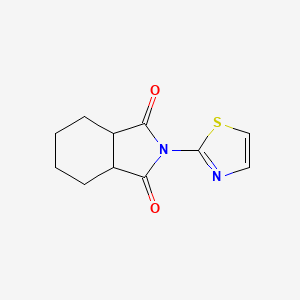
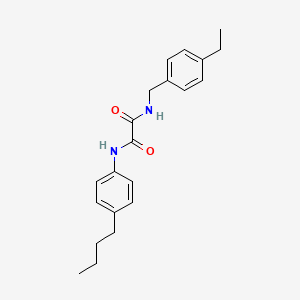
![N-{[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4959914.png)